N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups, including a benzodiazole ring, a furan ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using 3,5-dimethylphenol and an appropriate alkyl halide.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound.
Coupling Reactions: The final coupling of the benzodiazole, phenoxy, and furan moieties can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential therapeutic agent targeting specific biological pathways.
Materials Science: Its structural properties could be exploited in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide: This compound shares a similar core structure but differs in the functional groups attached, which can lead to different chemical and biological properties.
N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide: Another structurally related compound with variations in the substituents.
Uniqueness
The uniqueness of N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H29N3O3 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[[1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C26H29N3O3/c1-19-15-20(2)17-21(16-19)31-13-7-6-12-29-23-10-5-4-9-22(23)27-25(29)18-28(3)26(30)24-11-8-14-32-24/h4-5,8-11,14-17H,6-7,12-13,18H2,1-3H3 |
InChI Key |
LVKAZVWSJOAISU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.